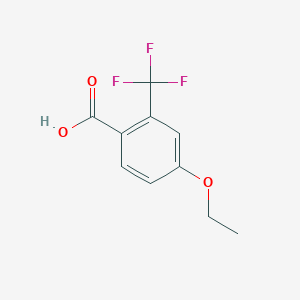
4-Ethoxy-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Ethoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds such as mefenamic acid, an anthranilic acid derivative, are known to target prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Based on the mechanism of action of similar compounds, it may bind to the prostaglandin synthetase receptors cox-1 and cox-2, inhibiting the action of prostaglandin synthetase . This inhibition can lead to a decrease in the production of prostaglandins, which are major mediators of inflammation and pain.
Biochemical Pathways
Similar compounds are known to inhibit the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins . By inhibiting this pathway, the compound may reduce inflammation and pain.
Result of Action
Based on the action of similar compounds, it may lead to a reduction in inflammation and pain by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the ethylation of 2-(trifluoromethyl)benzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group makes the aromatic ring less reactive towards electrophilic substitution. reactions such as nitration and sulfonation can still occur under appropriate conditions.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid for nitration.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nitration: 4-Ethoxy-2-(trifluoromethyl)nitrobenzoic acid.
Nucleophilic Substitution: 4-Amino-2-(trifluoromethyl)benzoic acid derivatives.
Reduction: 4-Ethoxy-2-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
4-Ethoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethoxy group, leading to different reactivity and properties.
4-(Trifluoromethyl)benzoic acid: Lacks the ethoxy group, making it less reactive towards nucleophilic substitution.
Uniqueness: 4-Ethoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVMPYBGAYRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


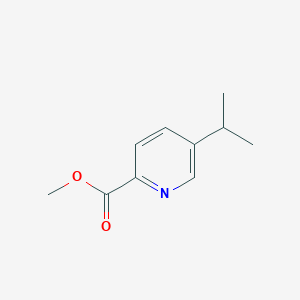
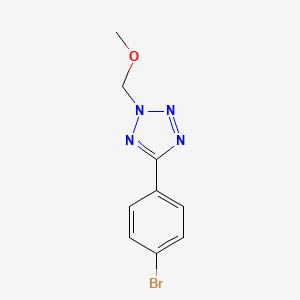
![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)

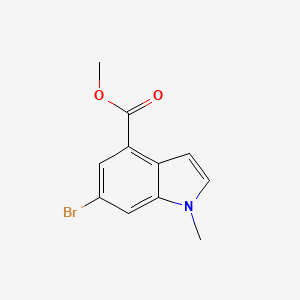
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)
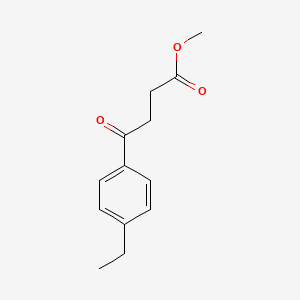
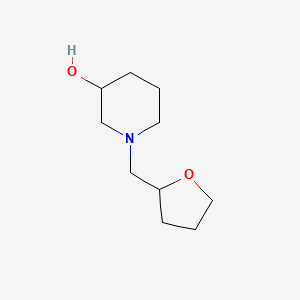
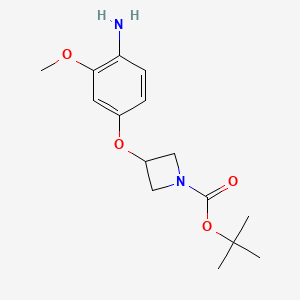
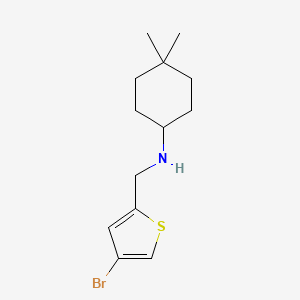

![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
